molecular formula C22H30N6O2 B2868070 7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898408-29-2

7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2868070
CAS RN: 898408-29-2
M. Wt: 410.522
InChI Key: XSUSLJZQDGOFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antimycobacterial Activity

One significant application of purine connected piperazine derivatives is their role as potent inhibitors of Mycobacterium tuberculosis. A series of these derivatives were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis, revealing a cluster of six analogues with promising activity. These compounds showed greater potency relative to existing drugs like Ethambutol, indicating their potential as preclinical agents against tuberculosis. Computational molecular docking analysis supported these findings, suggesting strong interactions with the enzyme MurB, which is crucial for the biosynthesis of peptidoglycan in the bacterial cell wall (Konduri et al., 2020).

Cardiovascular Activity

Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown these compounds to possess electrocardiographic, antiarrhythmic, and hypotensive activities. Certain derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with notable hypotensive activity observed for specific analogues. These findings highlight the therapeutic potential of these compounds in cardiovascular disease management (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

A study explored the affinity and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with potential psychotropic activity. Among these, specific compounds demonstrated antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity, suggesting their usefulness in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

The development of xanthene derivatives, specifically 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, was targeted for their antiasthmatic activity. These compounds were evaluated for vasodilator activity, with several showing significant activity compared to the standard drug Cilostazol. This indicates the potential of these compounds as potent antiasthmatic agents, contributing to the ongoing search for effective treatments for asthma (Bhatia et al., 2016).

properties

IUPAC Name

7-butyl-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-4-5-9-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-12-10-26(11-13-27)15-17-8-6-7-16(2)14-17/h6-8,14H,4-5,9-13,15H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUSLJZQDGOFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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